molecular formula C58H94O29 B12321011 3-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-4,5-dihydroxyoxan-2-yl 10-{[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate

3-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-4,5-dihydroxyoxan-2-yl 10-{[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B12321011
M. Wt: 1255.3 g/mol
InChI Key: WHADRFMYRLBVAJ-UHFFFAOYSA-N
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Description

Platycoside A is a natural compound derived from the roots of Platycodon grandiflorum, commonly known as balloon flower. It belongs to the class of triterpenoid saponins, which are known for their diverse pharmacological activities. Platycoside A has been studied for its potential health benefits, including anti-inflammatory, anti-obesity, anti-cancer, and anti-oxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Platycoside A typically involves extraction from the roots of Platycodon grandiflorum. The extraction process includes the use of solvents such as ethanol or methanol to isolate the saponins. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to purify Platycoside A .

Industrial Production Methods

Industrial production of Platycoside A involves large-scale extraction and purification processes. The roots of Platycodon grandiflorum are harvested and dried before being processed. The dried roots are then ground into a fine powder and extracted using solvents. The extract is concentrated and purified using chromatographic methods to obtain Platycoside A in large quantities .

Chemical Reactions Analysis

Types of Reactions

Platycoside A undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Platycoside A, such as platycodin D, platycoside E, and other glycosylated forms .

Mechanism of Action

Platycoside A exerts its effects through multiple molecular targets and pathways. It modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes. It also induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Additionally, Platycoside A enhances antioxidant defenses by upregulating the expression of antioxidant enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Platycodin D
  • Platycoside E
  • Platyconic Acid A
  • Polygalacin D

Uniqueness

Platycoside A is unique due to its specific glycosylation pattern and its potent bioactivity. Compared to other similar compounds, Platycoside A has shown higher efficacy in certain pharmacological assays, making it a valuable compound for further research and development .

Properties

IUPAC Name

[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 10-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H94O29/c1-22-43(83-47-39(73)33(67)26(64)18-78-47)38(72)41(75)48(80-22)85-45-34(68)27(65)19-79-51(45)87-52(77)58-12-11-53(2,3)13-24(58)23-7-8-30-54(4)14-25(63)46(57(20-61,21-62)31(54)9-10-55(30,5)56(23,6)15-32(58)66)86-50-42(76)44(36(70)29(17-60)82-50)84-49-40(74)37(71)35(69)28(16-59)81-49/h7,22,24-51,59-76H,8-21H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHADRFMYRLBVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H94O29
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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